molecular formula C18H18N2O4 B11060573 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol

3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B11060573
M. Wt: 326.3 g/mol
InChI Key: XZDXUMADSJTWRZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method is the reaction of 3,4-dimethoxyphenylhydrazine with 2-methoxyacetophenone under acidic or basic conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydropyrazoles and related compounds.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)propionic acid
  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

3-(3,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups can lead to distinct properties and applications.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H18N2O4/c1-22-15-7-5-4-6-14(15)20-18(21)11-13(19-20)12-8-9-16(23-2)17(10-12)24-3/h4-11,19H,1-3H3

InChI Key

XZDXUMADSJTWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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